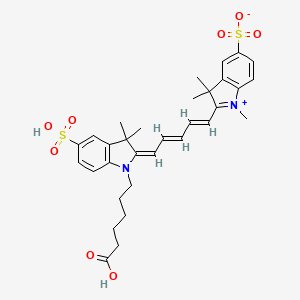
PLpro-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PLpro-IN-2 is a non-covalent inhibitor of the papain-like protease (PLpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This protease is essential for viral replication and immune response disruption, making it a promising target for antiviral drug development . This compound has shown significant potential in inhibiting the activity of PLpro, thereby reducing viral replication and enhancing the host’s immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PLpro-IN-2 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and quality. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
PLpro-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its inhibitory activity against PLpro .
Applications De Recherche Scientifique
PLpro-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the inhibition of PLpro and its role in viral replication.
Biology: Helps in understanding the molecular mechanisms of SARS-CoV-2 replication and immune evasion.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting PLpro activity.
Industry: Used in the development of antiviral drugs and diagnostic tools for detecting SARS-CoV-2.
Mécanisme D'action
PLpro-IN-2 exerts its effects by binding to the active site of PLpro, preventing the protease from cleaving the viral polyprotein and disrupting the host’s immune response. This inhibition blocks the replication of the virus and enhances the host’s antiviral immune response . The molecular targets involved include the ubiquitin-specific protease domain of PLpro, which is critical for its enzymatic activity .
Comparaison Avec Des Composés Similaires
PLpro-IN-2 is unique compared to other PLpro inhibitors due to its non-covalent binding mechanism and high specificity for the PLpro active site. Similar compounds include:
GRL0617: Another non-covalent inhibitor of PLpro with a different binding mode.
X77: A dual inhibitor targeting both PLpro and the main protease (Mpro) of SARS-CoV-2.
Cytonic acids A and B: Natural compounds that have shown potential as dual inhibitors of PLpro and Mpro.
This compound stands out due to its high binding affinity and specificity, making it a promising candidate for further development as an antiviral agent .
Propriétés
Formule moléculaire |
C30H38N4O3S |
|---|---|
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
ethyl 4-[[5-[3-[(1R)-1-[[5-(azetidin-3-ylamino)-2-methylbenzoyl]amino]ethyl]phenyl]thiophen-2-yl]methylamino]butanoate |
InChI |
InChI=1S/C30H38N4O3S/c1-4-37-29(35)9-6-14-31-19-26-12-13-28(38-26)23-8-5-7-22(15-23)21(3)33-30(36)27-16-24(11-10-20(27)2)34-25-17-32-18-25/h5,7-8,10-13,15-16,21,25,31-32,34H,4,6,9,14,17-19H2,1-3H3,(H,33,36)/t21-/m1/s1 |
Clé InChI |
IZVTYTXPEWIKMP-OAQYLSRUSA-N |
SMILES isomérique |
CCOC(=O)CCCNCC1=CC=C(S1)C2=CC(=CC=C2)[C@@H](C)NC(=O)C3=C(C=CC(=C3)NC4CNC4)C |
SMILES canonique |
CCOC(=O)CCCNCC1=CC=C(S1)C2=CC(=CC=C2)C(C)NC(=O)C3=C(C=CC(=C3)NC4CNC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



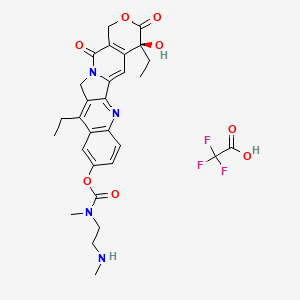

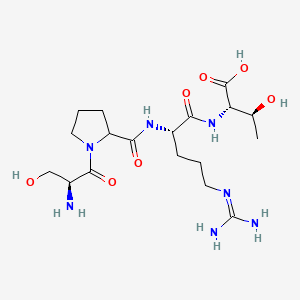
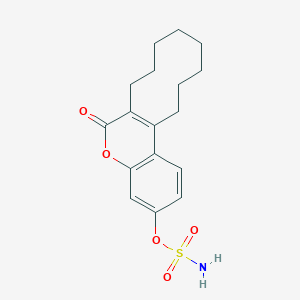
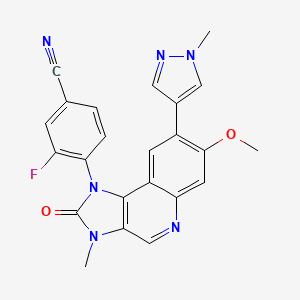
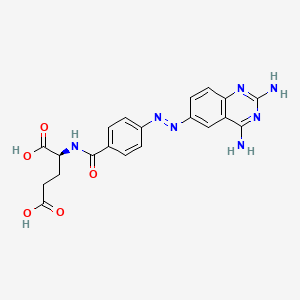
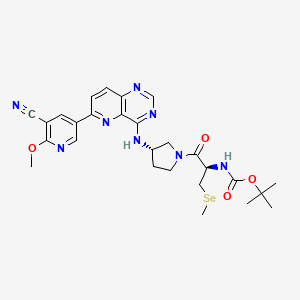
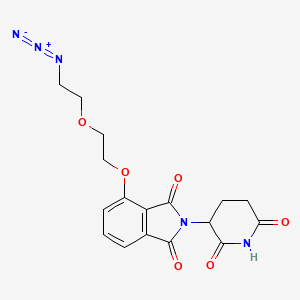
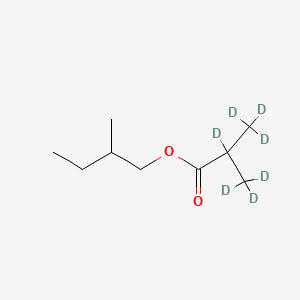
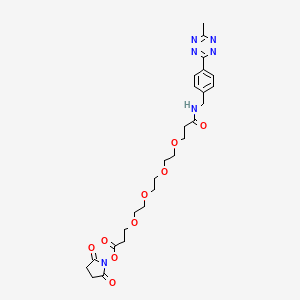

![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)
